Dehydroascorbic acid

Descripción general

Descripción

El ácido deshidroascórbico es una forma oxidada del ácido ascórbico (vitamina C). Es importado activamente al retículo endoplásmico de las células a través de los transportadores de glucosa y se reduce nuevamente a ácido ascórbico por el glutatión y otros tioles . El ácido deshidroascórbico juega un papel crucial en el reciclaje de la vitamina C dentro del cuerpo, asegurando el mantenimiento de sus propiedades antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido deshidroascórbico se puede sintetizar mediante la oxidación del ácido ascórbico. Esta reacción se lleva a cabo típicamente utilizando agentes oxidantes como el yodato de potasio (KIO3), que convierte el ácido ascórbico en ácido deshidroascórbico . Las condiciones de reacción a menudo implican soluciones acuosas y temperaturas controladas para asegurar la estabilidad del producto.

Métodos de producción industrial: En entornos industriales, el ácido deshidroascórbico se produce a través de procesos de oxidación similares. La cromatografía líquida de alto rendimiento (HPLC) se utiliza comúnmente para separar y purificar el ácido deshidroascórbico del ácido ascórbico . El uso de métodos de detección electroquímica o de luz ultravioleta en HPLC asegura la cuantificación precisa y el control de calidad del producto .

Tipos de reacciones:

Reactivos y condiciones comunes:

Agentes oxidantes: El yodato de potasio (KIO3) se utiliza comúnmente para la oxidación del ácido ascórbico a ácido deshidroascórbico.

Agentes reductores: El glutatión y otros tioles se utilizan para reducir el ácido deshidroascórbico nuevamente a ácido ascórbico.

Productos principales formados:

Oxidación: El producto principal formado es el ácido deshidroascórbico.

Reducción: El producto principal formado es el ácido ascórbico.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neuroprotective Effects

Research indicates that dehydroascorbic acid can cross the blood-brain barrier and may provide neuroprotective effects following ischemic strokes. It has been shown to reduce infarct volume and neurological deficits in experimental models, suggesting potential therapeutic use in stroke management .

Antiviral Properties

this compound exhibits stronger antiviral activity compared to its reduced form, ascorbic acid. It has demonstrated effectiveness against various viruses, including herpes simplex virus type 1 and influenza virus type A. The mechanism of action appears to involve interference with viral DNA replication and assembly .

Biomarker for Oxidative Stress

As a biomarker, this compound is utilized to assess oxidative stress levels in biological samples. Studies have indicated its stability in plasma samples over extended periods, making it a reliable indicator in clinical research .

Cosmetic Applications

This compound is frequently incorporated into cosmetic formulations due to its skin-enhancing properties. It is used to improve skin appearance by promoting collagen synthesis and providing antioxidant protection against environmental stressors. Additionally, it is involved in hair treatment processes like permanent waving and sunless tanning .

Food Science Applications

In food science, this compound serves as a reducing agent for determining total vitamin C content in various food products. High-performance liquid chromatography (HPLC) methods often utilize this compound reduction to quantify ascorbic acid levels accurately .

Table 1: Comparison of Reducing Agents for this compound Analysis

| Reducing Agent | pH Stability | Efficiency | Applicability |

|---|---|---|---|

| Tris(2-carboxyethyl)phosphine | < 2 | High | Widely used in food analysis |

| Tris(hydroxypropyl)phosphine | < 2 | Moderate | New method showing promise |

| Unithiol | < 2 | Low | Not suitable for food analysis |

Case Studies

Case Study 1: Neuroprotection in Ischemia

A study involving animal models demonstrated that administration of this compound post-ischemic stroke significantly reduced neurological damage and improved functional recovery. The findings suggest that DHA's ability to penetrate the blood-brain barrier plays a crucial role in its neuroprotective effects .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that this compound effectively inhibits the replication of several viruses, outperforming ascorbic acid in terms of potency. This research highlights its potential as a therapeutic agent against viral infections .

Mecanismo De Acción

El ácido deshidroascórbico ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Actúa como donador de electrones, eliminando los radicales libres y protegiendo las células del daño oxidativo.

Efectos neuroprotectores: El ácido deshidroascórbico puede cruzar la barrera hematoencefálica y se convierte en ácido ascórbico en el cerebro, donde ayuda a reducir el estrés oxidativo y proteger las células neuronales.

Efectos antivirales: Se ha demostrado que tiene actividad antiviral contra el virus del herpes simple tipo 1, el virus de la influenza tipo A y el poliovirus tipo 1.

Comparación Con Compuestos Similares

El ácido deshidroascórbico es similar al ácido ascórbico en términos de su actividad biológica, pero tiene propiedades únicas que lo distinguen de otros compuestos:

Ácido semideshidroascórbico: Esta es otra forma oxidada del ácido ascórbico, pero es menos estable y tiene una vida útil más corta en los sistemas biológicos.

Compuestos similares:

- Ácido ascórbico

- Ácido semideshidroascórbico

Actividad Biológica

Dehydroascorbic acid (DHA), the oxidized form of ascorbic acid (vitamin C), plays a significant role in various biological processes. This article reviews the biological activity of DHA, emphasizing its mechanisms of action, physiological effects, and therapeutic potential based on diverse research findings.

DHA is formed from ascorbic acid through oxidation, which can occur during storage or cooking of food. Understanding its stability and degradation is crucial for assessing its biological activity. Kinetic studies indicate that DHA degrades under specific conditions, influenced by temperature and oxygen levels, following first-order reaction kinetics .

- Cellular Uptake :

- Antioxidant Properties :

Neuroprotection

DHA has been studied for its potential neuroprotective effects, particularly in ischemic conditions such as stroke. Research indicates that intravenous administration of DHA can significantly reduce infarct size and improve neurological outcomes in animal models of stroke by enhancing cerebral blood flow and increasing brain antioxidant levels .

Oxidative Stress in Clinical Populations

In patients undergoing hemodialysis, the levels of DHA have been correlated with oxidative stress markers. Studies show that younger patients tend to have lower DHA fractions compared to older patients, suggesting age-related differences in oxidative stress management .

Table 1: Summary of Key Studies on DHA

Clinical Implications

The implications of these findings are profound for clinical nutrition and therapeutic strategies involving vitamin C. Given that DHA can cross the blood-brain barrier and exert protective effects on neurons, it may serve as a valuable therapeutic agent in conditions characterized by oxidative stress and inflammation.

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

-

Formation: Dehydroascorbic acid is generated by oxidizing ascorbic acid in plants and animal cells . This process is believed to occur through a one-electron oxidation of ascorbic acid, resulting in a semidehydroascorbate radical, which then disproportionates into this compound and ascorbic acid .

-

Reduction: this compound can be reduced back to ascorbic acid, a reaction catalyzed by enzymes like dehydroascorbate reductase . This enzyme, also known as thioltransferase (glutaredoxins) and protein disulfide isomerase in animal cells, uses glutathione to regenerate ascorbic acid .

Reactions with Reactive Oxygen Species (ROS)

-

Oxidation by ROS: this compound reacts with hydrogen peroxide (H2O2) and superoxide, leading to different oxidation products . For instance, H2O2 oxidatively decarboxylates this compound to form 2-oxo-l-threo-pentonate, while superoxide yields negligible amounts of this product .

-

Scavenging of ROS: this compound and its catabolites can scavenge various ROS, enabling organisms to respond to different stresses . The breakdown products formed act as indicators, helping identify which ROS are being scavenged .

Reactions with Metals

-

Catalytic and Redox Pathways: this compound is involved in catalytic reactions with metals such as iron and copper, where it can either be oxidized or reduce the metal . The catalytic reaction consumes oxygen and produces hydrogen peroxide, while the redox reaction reduces the metal .

-

Online Measurements: Studies involving ascorbic acid oxidation by iron and copper have been conducted using online instruments. These instruments mix ascorbic acid with metal solutions like copper(II) sulfate, iron(II) sulfate, or iron(III) sulfate, and the resulting this compound reacts with o-phenylenediamine (oPDA) to form a fluorescent compound that can be measured .

Reactions with Amines

-

Maillard Reaction: this compound reacts with primary aliphatic amines, including Nα-acetyllysine, leading to the formation of a new aminoreductone, 2-deoxy-2-(propylamino)ascorbic acid . Additionally, oxalic acid mono- and diamides are identified as significant degradation products of this compound under Maillard conditions .

-

Condensation Products: In reaction mixtures containing this compound, 3-deoxy-3-(alkylamino)ascorbic acids, which are typical condensation products of ascorbic acid and amines, are also detected . These products form under both oxidative and nonoxidative conditions .

Degradation Kinetics

-

Apparent Model: The degradation kinetics of ascorbic acid and this compound can be modeled using first-order consecutive reactions . Ascorbic acid degrades into this compound with a kinetic rate constant influenced by dissolved oxygen concentration and temperature. This compound further degrades into other products, with a kinetic rate constant dependent on temperature .

-

Factors Affecting Degradation: Ascorbic acid degradation increases with temperature and oxygen concentration, while this compound degradation increases with temperature .

Role in Brain Injury

-

Brain Edema Reduction: this compound can reduce brain edema formation following cerebral ischemia . Studies have shown that this compound treatment significantly reduces the percentage of brain edema compared to control groups in ischemic brain injury models .

-

Neuroprotection: this compound acts as a cellular protector against oxidative stress and easily enters the brain, potentially alleviating the pathogenesis of ischemic brain injury by reducing edema and neuronal loss and improving synaptic connections .

Analytical Measurements

-

Biomarker of Oxidative Stress: this compound levels can serve as a biomarker of oxidative stress . The ratio of this compound to total ascorbic acid is higher in smokers than in non-smokers, indicating increased oxidative stress in smokers .

-

Chromatographic Methods: Chromatographic methods, such as HPLC, are used to measure ascorbic acid, total Vitamin C, and this compound values . Reducing agents like tris(2-carboxyethyl)phosphine and tris(hydroxypropyl)phosphine are employed to reduce this compound in extraction processes .

Propiedades

Key on ui mechanism of action |

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. |

|---|---|

Número CAS |

490-83-5 |

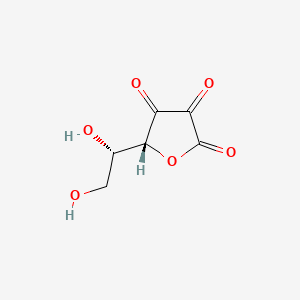

Fórmula molecular |

C6H6O6 |

Peso molecular |

174.11 g/mol |

Nombre IUPAC |

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |

Clave InChI |

SBJKKFFYIZUCET-DOAHDZERSA-N |

SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

SMILES isomérico |

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

SMILES canónico |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Apariencia |

Solid powder |

melting_point |

Decomposes at 225°C (437°F) |

Key on ui other cas no. |

490-83-5 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in water at 60°C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

L-Dehydroascorbic acid; L Dehydroascorbic acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.